5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one
Overview
Description
5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one, also known as “5-Fluoro-3h-spiro”, is an organic compound with a unique chemical structure, containing a five-membered ring and a three-membered ring connected by a single bond. It is a colorless, odorless solid with a melting point of 114-115°C. 5-Fluoro-3h-spiro has a wide range of applications in medicinal chemistry, organic synthesis, and chemical biology.
Scientific Research Applications
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One-Pot Synthesis of Spiro-isobenzofuran Compounds
- Application Summary : This research focuses on the synthesis of spiro-isobenzofuran compounds via the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .
- Methods of Application : The method involves a one-pot route for the synthesis of spiro-isobenzofuran compounds . The process includes the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .
- Results or Outcomes : Various derivatives of spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H) tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones were synthesized in good to high yields .
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Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4’-piperidin]-1’-yl)butyl]indolyl Derivatives
- Application Summary : This research focuses on the development of novel specific fluorescent ligands for the study of σ receptors via fluorescence-based techniques .
- Methods of Application : The method involves the functionalization of indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4’-piperidine] portion with fluorescent tags .
- Results or Outcomes : Nanomolar-affinity fluorescent σ ligands, spanning from green to red to near-infrared emission, were obtained . These are the first red-emitting fluorescent σ2 ligands, validated as powerful tools for the study of σ2 receptors via fluorescence-based techniques .
properties
IUPAC Name |
6-fluorospiro[2-benzofuran-3,4'-piperidine]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12/h1-2,7,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKQQEOEWIQJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)F)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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